Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-[3-(trifluoromethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-10(15)6-5-8-3-2-4-9(7-8)17-11(12,13)14/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXMQZOMUYQFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 283.22 g/mol. The presence of the trifluoromethoxy group significantly enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. This property allows for better membrane penetration and binding affinity to various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group plays a pivotal role in modulating these interactions:
- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and central nervous system disorders .
- Receptor Binding : The lipophilic nature of the trifluoromethoxy group enhances binding affinities to various receptors, potentially influencing signaling pathways critical for cellular functions .
Biological Activity Overview
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, it was found that the compound exhibited significant inhibitory effects with an IC50 value comparable to established chemotherapeutics like cisplatin .
- Neuropharmacological Investigations : Research has indicated that the compound may inhibit serotonin uptake in neuronal systems, suggesting potential applications as an antidepressant or anxiolytic agent. In vivo studies demonstrated prolonged effects on serotonin levels following administration .
- Antimicrobial Efficacy : The compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness similar to conventional antibiotics .
Scientific Research Applications
Chemistry
Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Claisen Condensation : A method used to synthesize more complex organic molecules.
- Functionalization Reactions : Modifications that enhance its chemical reactivity.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe . The trifluoromethoxy group allows it to effectively interact with hydrophobic pockets in enzymes and receptors, leading to:
- Modulation of enzyme activities.
- Potential inhibition of specific metabolic pathways.
Medicine
The compound has been explored for its potential therapeutic applications, particularly in drug development. Key areas include:
- Enhanced Metabolic Stability : The structural features contribute to improved stability of drug candidates.
- Anti-tubercular Properties : Preliminary studies suggest efficacy against Mycobacterium tuberculosis, warranting further investigation.
Biochemical Probing
Research indicates that this compound can serve as an effective biochemical probe in various assays. For example:
- Inhibition studies have shown that it can modulate specific enzyme activities related to metabolic processes, suggesting its utility in understanding disease mechanisms.
Therapeutic Potential
In vivo studies have highlighted the compound's potential against tuberculosis:
- Structure–activity relationship (SAR) studies indicate that modifications of the phenyl ring can enhance its efficacy against Mycobacterium tuberculosis.
Chemical Reactions Analysis
Oxidation Reactions
The ester group and aromatic ring undergo selective oxidation under controlled conditions:
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The ester group oxidizes to a carboxylic acid with strong oxidizing agents like KMnO₄ .
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Electrophilic aromatic oxidation favors the para position due to the trifluoromethoxy group’s meta-directing effect .
Reduction Reactions
The carbonyl and aromatic systems are reduced under distinct conditions:
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LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the trifluoromethoxy group .
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Hydrogenation saturates the propanoate chain but leaves the aromatic ring intact .
Nucleophilic Substitution
The trifluoromethoxy group participates in substitution under harsh conditions:
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Nitration occurs at the meta position relative to the trifluoromethoxy group .
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Alkoxy exchange is limited due to the stability of the trifluoromethoxy group .
Cross-Coupling Reactions
The aryl group engages in palladium-catalyzed couplings:
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Suzuki coupling introduces aryl groups at the para position .
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The Heck reaction forms C–C bonds with alkenes, retaining the trifluoromethoxy group .
Catalytic Transformations
Organocatalytic and enzymatic reactions modify the ester or side chain:
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DBU catalyzes Michael additions at the β-position of the ester .
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Enzymatic hydrolysis provides a green route to the carboxylic acid .
Key Reactivity Trends
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Electronic Effects : The trifluoromethoxy group deactivates the ring, directing electrophiles to meta/para positions.
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Steric Hindrance : Reactions at the propanoate chain are sterically unhindered, enabling high yields in reductions and hydrolyses.
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Thermal Stability : The compound tolerates temperatures up to 120°C without decomposition .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenyl Ring
Trifluoromethoxy vs. Trifluoromethyl Substitution
Key Insight : The -OCF₃ group offers better metabolic stability than -CF₃ due to reduced oxidative degradation .
Amino-Functionalized Derivatives
Key Insight: Amino-substituted analogs exhibit enhanced binding affinity in enzyme inhibition studies due to hydrogen-bonding interactions .
Side-Chain Modifications
Ester vs. Amide Derivatives
Key Insight : Amide derivatives are more stable under physiological conditions, making them preferable for drug development .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate with high yield?
- Methodological Answer: A two-step synthesis involving esterification and purification can be employed. For example, base-catalyzed hydrolysis (e.g., 10 N NaOH in methanol at room temperature for 10 hours) followed by acidification (6 N HCl to pH 3) and extraction with ethyl acetate/water yields the product. Purification via hexane/ethyl acetate recrystallization improves purity, achieving yields >90% . Adjust substrate ratios and monitor reaction progress using thin-layer chromatography (TLC).
Q. How can researchers characterize this compound using analytical techniques?
- Methodological Answer: Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation (e.g., expected [M+H]+ peak) and HPLC (High-Performance Liquid Chromatography) to assess purity (retention time ~0.29 minutes under SQD-FA50 conditions). Complementary NMR (¹H/¹³C) and FT-IR can resolve structural details, such as trifluoromethoxy group signals (~1250 cm⁻¹ for C-F stretches) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy. Quench acidic/basic waste before disposal, and segregate organic solvents for professional waste management. Refer to GHS guidelines for fluorinated compounds, which may require specialized handling .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of this compound?
- Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) alters the aromatic ring’s electron density, affecting electrophilic substitution patterns. Computational studies (DFT calculations) can map electrostatic potential surfaces, while Hammett substituent constants (σ values) quantify its impact on reaction kinetics. Compare with analogs lacking -OCF₃ (e.g., methoxy derivatives) to isolate electronic effects .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
- Methodological Answer: Systematic optimization of reaction parameters (e.g., temperature, catalyst loading) is essential. For example, substituting NaOH with KOH may improve esterification efficiency. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stirring rate). Validate reproducibility via triplicate trials and statistical analysis (e.g., ANOVA) .
Q. How can this compound serve as a precursor in medicinal chemistry applications?
- Methodological Answer: The ester group enables hydrolysis to carboxylic acids for further functionalization (e.g., amide coupling). Explore its use in synthesizing enzyme inhibitors by introducing pharmacophores at the phenyl or propanoate positions. Screen derivatives against target proteins (e.g., kinases) using SPR (Surface Plasmon Resonance) or fluorescence-based assays .
Q. What are the challenges in purifying this compound, and how can they be mitigated?
- Methodological Answer: Fluorinated compounds often exhibit low solubility. Employ mixed-solvent systems (e.g., hexane/ethyl acetate) for recrystallization. Alternatively, use flash chromatography with silica gel and a gradient elution (e.g., 0–30% ethyl acetate in hexane). Monitor purity at each step via UPLC-MS .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies by storing samples at 4°C, -20°C, and room temperature. Assess degradation via periodic HPLC analysis over 6–12 months. For light-sensitive derivatives, use amber vials and inert atmospheres (N₂ or Ar). Identify degradation products using HR-MS and NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
